CID 78066970

Description

The Role of Cell Cycle Dysregulation in Oncogenesis

In healthy cells, the cell cycle is a meticulously regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. nih.govkhanacademy.org However, in cancer cells, these regulatory mechanisms are often compromised due to genetic mutations or other alterations. slideshare.netnumberanalytics.com This loss of control leads to unchecked proliferation, genomic instability, and the formation of tumors. numberanalytics.com Key tumor suppressor genes, such as RB1 and TP53, which normally act as brakes on cell cycle progression, are frequently mutated in various cancers, allowing cells to bypass critical checkpoints. slideshare.net The disruption of these pathways is a common event in a wide array of human tumors, highlighting the importance of the cell cycle as a therapeutic target. nih.gov

Cyclin-Dependent Kinases and Their Cyclin Partners in Cell Cycle Progression

Central to the regulation of the cell cycle are enzymes known as cyclin-dependent kinases (CDKs). wikipedia.org As their name suggests, the activity of CDKs is dependent on their association with regulatory proteins called cyclins. khanacademy.orgassaygenie.com Different types of cyclins are produced at specific phases of the cell cycle, and their binding to CDKs activates the kinase, which in turn phosphorylates and modifies target proteins to drive the cell through its various stages. khanacademy.org

Cyclin A and Cyclin B are key players in the S and G2/M phases of the cell cycle, respectively. assaygenie.comcirclepharma.com They form complexes with CDKs to orchestrate critical events such as DNA replication and entry into mitosis. assaygenie.combiologists.com The precise and timely fluctuation of cyclin levels ensures the orderly progression of the cell cycle. khanacademy.org

Identification of Cyclin A/B-RxL Protein-Protein Interactions as Therapeutic Targets

The interaction between cyclins and their substrates is often mediated by a short linear motif known as the RxL (arginine-x-leucine) motif present on the substrate proteins. circlepharma.comaacrjournals.org This motif binds to a conserved hydrophobic patch on the surface of cyclins, facilitating the phosphorylation of the substrate by the associated CDK. circlepharma.comaacrjournals.org Disrupting this protein-protein interaction has emerged as a novel therapeutic strategy. It has been proposed that inhibiting the RxL-mediated binding to Cyclin A could be synthetically lethal in cancer cells with dysregulated retinoblastoma (Rb) pathways. circlepharma.com This approach offers a distinct mechanism of action compared to directly inhibiting the CDKs themselves. circlepharma.com

Overview of Macrocyclic Inhibitors in Targeted Cancer Therapy

Targeting protein-protein interactions has historically been a challenging endeavor for traditional small-molecule drugs. researchgate.netnih.gov Macrocyclic compounds, which are large, ring-shaped molecules, have emerged as a promising class of therapeutics to address this challenge. portlandpress.com Their unique structure allows them to bind with high affinity and specificity to the often large and flat surfaces involved in protein-protein interactions. portlandpress.com This has opened up new avenues for developing inhibitors against previously "undruggable" targets in cancer and other diseases. researchgate.netportlandpress.com

Introduction to CID 78066970 as a Pioneering Macrocycle Cyclin A/B RxL Inhibitor

This compound is a novel, orally bioavailable macrocyclic compound designed to specifically inhibit the protein-protein interaction between Cyclins A and B and their RxL-containing substrates. circlepharma.combiospace.comcancer.gov Developed by Circle Pharma, this first-in-class inhibitor potently and selectively disrupts the binding of key substrates like E2F to Cyclin A and Myt1 to Cyclin B. circlepharma.combiospace.comcirclepharma.com

Preclinical research has demonstrated that this compound can induce tumor regression in various cancer models, particularly those with dysregulated cell cycle control. circlepharma.combiospace.comcirclepharma.com The mechanism of action involves disrupting critical cell cycle processes, leading to DNA damage and apoptosis in cancer cells. circlepharma.comcancer.gov This selective targeting of tumor cells with specific oncogenic alterations highlights the potential of this compound as a precision medicine. circlepharma.compatsnap.com

Circle Pharma has advanced this compound into clinical development, with a Phase 1 clinical trial initiated to evaluate its safety and efficacy in patients with advanced cancers. biospace.comcirclepharma.com

Research Findings on this compound

| Study Focus | Key Findings | Reference |

| Mechanism of Action | This compound is an orally bioavailable macrocycle that dually inhibits Cyclin A and B by disrupting the RxL protein-protein interaction. It selectively targets tumor cells with dysregulated cell cycles. circlepharma.combiospace.comcirclepharma.com | circlepharma.combiospace.comcirclepharma.com |

| Preclinical Efficacy | The inhibitor has shown single-agent tumor regressions in preclinical models of small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and breast cancer. circlepharma.comcirclepharma.com | circlepharma.comcirclepharma.com |

| Targeted Cell Population | The activity of this compound correlates with high expression of E2F1 and ESPL1, and is particularly effective in tumors with high E2F target and G2M checkpoint pathway scores. circlepharma.com | circlepharma.com |

| Cellular Effects | Inhibition of Cyclin A/B-RxL binding by this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately causing apoptosis. aacrjournals.org | aacrjournals.org |

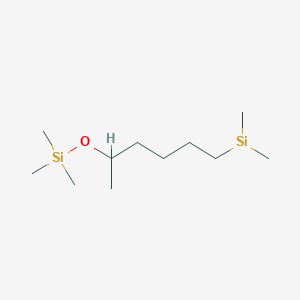

Structure

2D Structure

Properties

Molecular Formula |

C11H27OSi2 |

|---|---|

Molecular Weight |

231.50 g/mol |

InChI |

InChI=1S/C11H27OSi2/c1-11(12-14(4,5)6)9-7-8-10-13(2)3/h11H,7-10H2,1-6H3 |

InChI Key |

STWOUYFRKQNIJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC[Si](C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Discovery and Rationale for Cid 78066970 Development

Strategic Approaches in the Discovery of Macrocyclic Inhibitors Targeting Protein-Protein Interactions

Targeting protein-protein interactions like the one between Mcl-1 and its pro-apoptotic partners (such as Bak) presents a significant challenge for traditional small-molecule drug discovery. aacrjournals.orgmonash.edu These interaction surfaces are often large, flat, and lack the well-defined pockets that enzymes and receptors typically possess, making it difficult for small molecules to bind with high affinity and specificity. dana-farber.org

A successful strategy to overcome this involves identifying small-molecule fragments that bind weakly and then increasing their size to create more interaction points with the target protein. aacrjournals.org However, this approach often leads to large, flexible molecules with poor drug-like properties, such as low oral bioavailability and poor selectivity. aacrjournals.org

Macrocyclic compounds, molecules containing a ring of at least 12 atoms, have emerged as a promising modality for inhibiting PPIs. monash.edu Their cyclic nature can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to higher affinity and selectivity. researchgate.netresearchgate.net This conformational constraint is a key tactic in modern drug design. researchgate.net

Design Principles Leading to the Identification of CID 78066970

The discovery of this compound (AMG-176) was a result of a rigorous, structure-based design strategy focused on conformational restriction. aacrjournals.orgaacrjournals.org Researchers at Amgen optimized a series of spiro-macrocyclic molecules, using conformational analysis and X-ray crystallography as guides. aacrjournals.orgaacrjournals.orgresearchgate.net The guiding principle was to engineer conformational restriction into the macrocyclic scaffold to reduce the number of non-binding conformations, which was hypothesized to improve selectivity and pharmacokinetic properties. aacrjournals.org

The optimization process began with initial compounds that, while potent, suffered from poor oral bioavailability and short half-lives. Through iterative design, synthesis, and testing, key structural modifications were made. For example, a simple methylation of an alcohol group in a precursor compound led to a series with significantly improved pharmacokinetic profiles, ultimately yielding AMG-176. aacrjournals.org

The following table illustrates the binding affinity and selectivity of AMG-176 and a related analogue, AM-8621.

| Compound | Mcl-1 Ki (nM) | Bcl-2 Binding | Bcl-xL Binding |

|---|---|---|---|

| AMG-176 (this compound) | 0.13 | Minimal | Minimal |

| AM-8621 (Analogue) | Picomolar Affinity | Minimal | Minimal |

Data sourced from multiple references. selleckchem.comaacrjournals.orgaacrjournals.org

This high selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL is a critical attribute, as it can minimize off-target effects.

Significance of Oral Bioavailability for Macrocyclic Scaffolds

A major hurdle for macrocyclic drugs, and for large molecules in general, is achieving good oral bioavailability. aacrjournals.org Properties such as high molecular weight and a large number of rotatable bonds often hinder a molecule's ability to pass from the gastrointestinal tract into the bloodstream. The development of an orally active Mcl-1 inhibitor was a primary goal, as oral administration is more convenient for patients and allows for chronic dosing schedules.

The strategic optimization of the spiro-macrocyclic scaffold, guided by the principle of conformational restriction, was crucial in achieving this goal. aacrjournals.org By locking the molecule into a more rigid, bioavailable conformation, the researchers were able to overcome the typical pharmacokinetic challenges associated with this class of compounds. AMG-176 was the first orally bioavailable, selective Mcl-1 inhibitor to advance into clinical trials, validating this design strategy. aacrjournals.orgmonash.edu

The table below presents pharmacokinetic data for AMG-176 and its precursors, demonstrating the successful improvement in oral bioavailability during the optimization process.

| Compound | Half-life (t1/2) | Oral Bioavailability |

|---|---|---|

| Compound 9 (Precursor) | Short | Poor |

| Compound 10 (Precursor) | Short | Poor |

| AMG-176 (Compound 11) | Improved | Improved |

This table summarizes findings on the progression of pharmacokinetic properties during the development of AMG-176. aacrjournals.orgresearchgate.net

Compound Names Mentioned

| PubChem CID | Common Name(s) |

| 78066970 | AMG-176, Tapotoclax |

| N/A | AM-8621 |

| N/A | Venetoclax |

| N/A | S63845 |

| N/A | Bak |

| N/A | Bcl-2 |

| N/A | Bcl-xL |

Molecular and Cellular Mechanisms of Action of Cid 78066970

Direct Inhibition of Cyclin A/B-RxL Substrate Binding

CID 78066970 functions as a potent and selective inhibitor by directly targeting cyclins A and B. researchgate.netcirclepharma.com Its mechanism involves binding to a conserved region on these cyclins known as the hydrophobic patch (HP). cancer.govcirclepharma.comresearchgate.net This patch is crucial for recognizing and docking substrates that contain an "R-x-L" (arginine-any amino acid-leucine) motif. biorxiv.orgnih.gov By occupying this hydrophobic patch, this compound physically obstructs the binding of RxL-containing substrates to the cyclin/CDK complexes. cancer.govresearchgate.net This competitive inhibition is a direct and specific mode of action that prevents the subsequent phosphorylation of these substrates by their associated cyclin-dependent kinases (CDKs), namely CDK2 for cyclin A and CDK1 for cyclin B. cancer.govcirclepharma.com

Disruption of Key Substrate and Modulator Interactions (e.g., E2F, Myt1)

The inhibitory action of this compound has significant consequences for key regulatory proteins that govern cell cycle transitions. Two critical interactions that are disrupted are:

E2F and Cyclin A: The transcription factor E2F1, which is essential for the G1/S transition and S-phase progression, is a primary substrate of the Cyclin A/CDK2 complex. cancer.govnih.gov The interaction is mediated by an RxL motif on E2F1. biorxiv.org By blocking this interaction, this compound prevents the phosphorylation of E2F1 by Cyclin A/CDK2. cancer.govresearchgate.net This disruption has been shown to lead to a hyperactivation of E2F, which paradoxically induces synthetic lethality in tumor cells that have a dysregulated pRB pathway and are highly dependent on E2F activity for proliferation. circlepharma.comresearchgate.netbiorxiv.org

| Inhibitor | Direct Target | Disrupted Interaction | Functional Consequence |

| This compound | Cyclin A Hydrophobic Patch | Cyclin A/CDK2 binding to E2F1 | Prevents E2F1 phosphorylation, leading to its hyperactivation. cancer.govcirclepharma.combiorxiv.org |

| This compound | Cyclin B Hydrophobic Patch | Cyclin B/CDK1 binding to Myt1 | Disrupts the regulation of CDK1 activity prior to mitosis. cancer.govresearchgate.netcirclepharma.com |

Consequences of Cyclin A/B-RxL Inhibition on Cell Cycle Dynamics

The direct inhibition of Cyclin A and Cyclin B substrate binding by this compound culminates in profound disruptions to the cell cycle.

Induction of G2/M Cell Cycle Arrest

A primary outcome of treating cancer cells with this compound is the induction of a robust cell cycle arrest at the G2/M phase. cancer.govcirclepharma.comresearchgate.net Cyclin A is active during the S and G2 phases, while Cyclin B levels rise through G2 to peak at mitosis. Both are essential for the G2 to M transition and for progression through mitosis. By inhibiting the functions of both cyclins, this compound prevents the cell from properly preparing for and entering mitosis, leading to an accumulation of cells at the G2/M checkpoint. nih.govnih.govbio-rad.com This arrest is a direct consequence of the inability of the cell to execute the necessary phosphorylation events that drive mitotic entry. cancer.govcirclepharma.com

Activation of the Spindle Assembly Checkpoint (SAC)

Following the G2/M arrest, the disruption of Cyclin B/CDK1 function leads to a mitotic arrest, a state that is actively maintained by the Spindle Assembly Checkpoint (SAC). biorxiv.org The SAC is a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. elifesciences.org The proper function and silencing of the SAC are dependent on Cyclin B/CDK1 activity. For instance, the phosphorylation of separase by Cyclin B1/CDK1 keeps it inhibited. circlepharma.com By disrupting Cyclin B1's ability to interact with its substrates, this compound leads to defects in mitotic progression that activate and maintain the SAC, preventing sister chromatid separation and trapping the cell in mitosis, which ultimately leads to apoptotic cell death. circlepharma.combiorxiv.orgelifesciences.org

Downstream Molecular Effects and Pathway Modulation

The cellular response to this compound extends beyond immediate cell cycle arrest, triggering broader signaling pathways.

Evidence of Induced DNA Damage Response

There is compelling evidence that the activity of this compound leads to the induction of a DNA damage response (DDR). cancer.govcirclepharma.com The DDR is a signaling network that detects and responds to genomic insults. nih.govnih.govembo.org The hyperactivation of E2F caused by blocking its phosphorylation by Cyclin A can lead to replication stress and the accumulation of DNA damage. cancer.govbiorxiv.org Furthermore, a prolonged arrest in mitosis, as induced by this compound, can itself be a trigger for the DDR. elifesciences.orgoncotarget.com Research findings indicate that the antitumor activity of this compound is consistent with a mechanism that involves causing DNA damage, which in turn promotes apoptosis in susceptible cancer cells. cancer.govcirclepharma.com

| Cellular Process | Effect of this compound | Downstream Consequence |

| Cell Cycle Progression | Inhibition of Cyclin A/B-RxL binding | G2/M Arrest. cancer.govcirclepharma.comresearchgate.net |

| Mitosis | Disruption of Cyclin B/CDK1 substrate interaction | Mitotic arrest and activation of the Spindle Assembly Checkpoint. circlepharma.combiorxiv.org |

| Genomic Integrity | E2F hyperactivation and mitotic disruption | Induction of DNA Damage Response and apoptosis. cancer.govcirclepharma.com |

No Publicly Available Data on the Biological Activity of Chemical Compound this compound

Extensive research has yielded no scientific information regarding the chemical compound this compound and its potential effects on the modulation of Separase (ESPL1) phosphorylation. Despite a comprehensive search of scientific literature and chemical databases, no data on the biological function or mechanism of action for this specific compound could be identified.

The regulation of Separase (ESPL1), a crucial protease for proper chromosome segregation during mitosis, is a complex process involving multiple layers of control, including inhibitory proteins and post-translational modifications like phosphorylation. Phosphorylation at specific sites on the Separase enzyme is known to either inhibit or, in some contexts, enhance its activity, ensuring its timely activation at the metaphase-to-anaphase transition.

Key regulators of Separase phosphorylation include cyclin-dependent kinases (CDKs) and phosphatases, which act in a coordinated manner throughout the cell cycle. For instance, phosphorylation at serine 1126 of human Separase has been identified as an inhibitory modification that is removed to allow for enzyme activation. The interplay between these regulatory mechanisms is vital for maintaining genomic stability.

Therefore, it is not possible to provide an article detailing the molecular and cellular mechanisms of action of this compound on Separase phosphorylation as requested. The complete absence of data prevents any scientifically accurate discussion on this topic.

Table of Compound Names

Preclinical Efficacy Studies of Cid 78066970 in Oncology Models

In Vitro Characterization of Antiproliferative Activity and Selectivity

In vitro studies have been crucial in elucidating the fundamental anticancer properties of CID 78066970, defining its activity across various cancer cell types and confirming the specificity of its molecular action.

Research has shown that this compound exhibits notable antiproliferative activity, with a pronounced sensitivity observed in certain cancer subtypes. Specifically, Triple-Negative Breast Cancer (TNBC) cell lines have demonstrated higher sensitivity to this compound compared to non-TNBC cells. circlepharma.com This heightened sensitivity is linked to a higher expression of E2F transcription factor targets in TNBC, which aligns with the compound's mechanism of action. circlepharma.com The compound's efficacy is correlated with high expression of E2F1, a key protein in cell cycle progression. bioworld.com

Table 1: In Vitro Antiproliferative Profile of this compound This table summarizes the observed sensitivity of cancer cell lines to this compound based on subtype.

| Cancer Subtype | Relative Sensitivity | Associated Biomarker Expression |

|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Higher Sensitivity | Higher expression of E2F targets |

| Non-TNBC | Lower Sensitivity | Lower expression of E2F targets |

| Tumors with High E2F1 Expression | Responsive | High E2F1 |

| Tumors with Low E2F1 Expression | Non-responsive | Low E2F1 |

This compound is a potent and selective macrocycle designed to interfere with specific protein-protein interactions that are critical for cell cycle progression. circlepharma.com Its primary targets are Cyclin A and Cyclin B. bioworld.com The compound selectively binds to a hydrophobic patch on these cyclins, thereby blocking the interaction with proteins containing an RxL motif, such as E2F1 (binding to Cyclin A/CDK2) and Myt1 (binding to Cyclin B1/CDK1). circlepharma.combioworld.com This disruption prevents the release and activation of E2F, a transcription factor essential for driving the cell into the next phase of division. The targeted disruption leads to cell cycle arrest at the G2/M checkpoint and subsequent apoptotic cell death. circlepharma.combioworld.com

In Vivo Antitumor Efficacy in Murine Models

The promising in vitro results prompted further investigation into the compound's effectiveness in living organisms, utilizing patient-derived xenograft (PDX) models, which are known to closely mimic human tumor biology.

This compound was evaluated in a panel of eight breast cancer PDX models, which included both TNBC and Estrogen Receptor-Positive/HER2-Negative (ER+/HER2-) subtypes. circlepharma.com The compound demonstrated significant antitumor activity, including tumor regression, across several of these clinically relevant models. circlepharma.combioworld.com

In preclinical studies, this compound showed marked efficacy in TNBC patient-derived xenograft models. Treatment with the compound as a single agent resulted in tumor regression in three out of four tested TNBC and estrogen receptor-low (ERlow) PDX models. bioworld.com This potent activity underscores its potential as a therapeutic strategy for this aggressive and often treatment-resistant form of breast cancer. circlepharma.com

The efficacy of this compound was also assessed in ER+/HER2- breast cancer PDX models, a subtype that can develop resistance to standard therapies. circlepharma.com Some of these tumors may exhibit elevated E2F activity, particularly after progressing on CDK4/6 inhibitors, providing a rationale for treatment with a Cyclin A/B inhibitor. circlepharma.com In these models, this compound induced tumor regression in one of the four ER+/HER2- models when used as a monotherapy. bioworld.com The response was correlated with the expression levels of E2F1 and the separase enzyme (ESPL1), a direct substrate of the Cyclin B1/CDK1 complex. circlepharma.com

Table 2: In Vivo Efficacy of this compound in Breast Cancer PDX Models This table presents the best response observed in a study of eight patient-derived xenograft (PDX) models of breast cancer treated with this compound. Data is extracted from a waterfall plot of tumor responses. circlepharma.com

| PDX Model | Breast Cancer Subtype | Best Response (% Change in Tumor Volume) |

|---|---|---|

| PDX098 | TNBC | ~ -75% (Regression) |

| PDX124 | TNBC | ~ -60% (Regression) |

| PDX473B | TNBC | ~ -55% (Regression) |

| PDX127 | TNBC | ~ +20% (Stable Disease) |

| PDX490 | ER+/HER2- | ~ -60% (Regression) |

| PDX479 | ER+/HER2- | ~ +25% (Stable Disease) |

| PDX600.1 | ER+/HER2- | ~ +40% (Progressive Disease) |

| PDX474.7 | ER+/HER2- | ~ +110% (Progressive Disease) |

Activity in Breast Cancer Patient-Derived Xenograft (PDX) Models

Efficacy Post-CDK4/6 Inhibitor Therapy

A significant area of preclinical investigation for this compound has been its activity in models of cancer that have progressed on or are resistant to CDK4/6 inhibitors (CDK4/6i). Resistance to CDK4/6 inhibitors can arise through various mechanisms, often involving the activation of alternative signaling pathways or changes that bypass the G1/S checkpoint, leading to elevated E2F activity. circlepharma.comfrontiersin.orgaccscience.commdpi.com This elevated E2F activity presents a key vulnerability that can be targeted by this compound's distinct mechanism. circlepharma.com

Preclinical studies have shown that this compound has significant single-agent antitumor activity in models of estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer, specifically following treatment with a CDK4/6 inhibitor. biospace.compatsnap.com In vivo activity in these post-CDK4/6i models was found to correlate with the expression levels of E2F1 and separase (ESPL1). biospace.comcirclepharma.compatsnap.com Furthermore, treatment with this compound led to an increased phosphorylation of separase in sensitive breast cancer patient-derived xenograft (PDX) models, consistent with its proposed mechanism of inducing mitotic arrest. circlepharma.compatsnap.com These findings suggest a potential therapeutic strategy for ER+/HER2- breast cancer patients whose tumors have developed resistance to CDK4/6 inhibitors. biospace.com

Table 1: Efficacy of this compound in Breast Cancer PDX Models This interactive table summarizes the best response to this compound treatment in various breast cancer patient-derived xenograft (PDX) models, including those with a history of CDK4/6 inhibitor treatment.

| PDX Model | Cancer Type | Prior CDK4/6i Status | Best Response (% Tumor Volume Change) |

| PDX098 | TNBC | Not Applicable | -58% |

| PDX490 | ER+/HER2- | No | -28% |

| PDX479A | ER+/HER2- | No | -1% |

| PDX600.1 | ER+/HER2- | Refractory | -65% |

| PDX474.7 | ER+/HER2- | Responsive | -90% |

| Data sourced from a waterfall plot of in vivo efficacy data presented by Circle Pharma. circlepharma.com TNBC refers to Triple-Negative Breast Cancer; ER+/HER2- refers to Estrogen Receptor-Positive/HER2-Negative. |

Activity in Neuroblastoma Models

Neuroblastoma is a pediatric solid tumor often characterized by dysregulation of the CDK-RB-E2F axis, which results in heightened E2F activity and an aggressive tumor phenotype. bioworld.combioworld.com This biological characteristic makes it a rational target for this compound.

Preclinical data have demonstrated potent anti-tumor activity of this compound as a single agent across multiple neuroblastoma cell line models. businesswire.com Studies using patient-derived organoid models also showed high sensitivity to the compound. bioworld.com A key finding from these studies was that the deletion of the CDKN2A gene, a common alteration in cancer, sensitized neuroblastoma cells to this compound, suggesting that CDKN2A status could be a potential patient stratification biomarker. businesswire.com Mechanistic investigations in neuroblastoma cell lines confirmed that this compound induces significant DNA damage, cell cycle arrest at the G2/M transition, and activation of the spindle assembly checkpoint (SAC). businesswire.combioworld.com This was evidenced by increased levels of γH2AX, a marker of DNA double-strand breaks, and phosphorylation of BUBR1, a component of the SAC. bioworld.com

Table 2: In Vitro Sensitivity of Neuroblastoma Cell Lines to this compound This interactive table shows the half-maximal growth inhibition (GI50) values for this compound in wild-type (WT) neuroblastoma cells versus clones with inactivated CDKN2A, indicating increased sensitivity in the latter.

| Cell Line | CDKN2A Status | GI50 Value |

| SH-SY5Y WT | Wild-Type | >10 µM |

| SH-SY5Y C7.3 | Inactivated | 55 nM |

| SH-SY5Y C8.10 | Inactivated | 6 nM |

| Data sourced from drug response curve analysis in preclinical neuroblastoma models. bioworld.com |

Activity in Lung Cancer Models (Small-Cell Lung Cancer, Non-Small-Cell Lung Cancer)

Preclinical studies have also established the activity of this compound in lung cancer. The compound has demonstrated single-agent tumor regressions in preclinical models of both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). patsnap.combioworld.com The antitumor activity in these models was shown to correlate with high scores for E2F targets and G2M checkpoint hallmark pathways. firstwordpharma.com These promising preclinical results have supported the rationale for including patients with advanced solid tumors, such as SCLC, in early-phase clinical trials. patsnap.comfirstwordpharma.com

Observed Tumor Regressions in Preclinical Models

A consistent finding across multiple preclinical studies is the ability of this compound to induce single-agent tumor regressions in various in vivo models. firstwordpharma.com This activity has been observed in xenograft and patient-derived xenograft (PDX) models of several tumor types, including triple-negative breast cancer, ER+/HER2- breast cancer (both CDK4/6i-naïve and post-CDK4/6i treatment), neuroblastoma, and lung cancer. patsnap.comcirclepharma.com

The regressions are consistent with the compound's mechanism of action, which targets fundamental cell cycle dysregulation. circlepharma.com The response to treatment in these models has been linked to specific molecular features, such as the expression levels of E2F1 and ESPL1, and the mutational status of genes like RB1 and TP53. firstwordpharma.comcirclepharma.com

Table 3: Detailed Tumor Regression and Biomarker Data in Breast Cancer PDX Models This interactive table provides a comprehensive overview of the best response to this compound in eight breast cancer PDX models, correlated with genomic alterations and gene expression pathway scores.

| PDX Model | Cancer Type | Best Response (%) | RB1 Status | TP53 Status | BRCA1/2 Status | ESPL1 Expression (logCPM) | E2F1 Expression (logCPM) | G2M Checkpoint (Z-score) | E2F Targets (Z-score) |

| PDX474.7 | ER+/HER2- | -90% | WT | WT | WT | 4.8 | 6.5 | 2.5 | 2.6 |

| PDX600.1 | ER+/HER2- | -65% | WT | WT | WT | 4.6 | 6.2 | 2.1 | 1.8 |

| PDX098 | TNBC | -58% | WT | Mut | WT | 4.9 | 6.8 | 2.8 | 2.9 |

| PDX490 | ER+/HER2- | -28% | WT | WT | WT | 4.2 | 5.8 | 1.5 | 1.2 |

| PDX479A | ER+/HER2- | -1% | WT | WT | WT | 3.9 | 5.5 | 0.8 | 0.5 |

| PDX247 | TNBC | +15% | WT | Mut | WT | 3.5 | 5.1 | -0.5 | -0.8 |

| PDX184 | TNBC | +25% | WT | Mut | BRCA1 Mut | 3.2 | 4.9 | -1.2 | -1.5 |

| PDX401 | TNBC | +40% | WT | Mut | WT | 3.1 | 4.5 | -1.8 | -2.1 |

| Data derived from in vivo efficacy studies and biomarker analysis in breast cancer PDX models. circlepharma.com A negative "Best Response" indicates tumor regression, while a positive value indicates tumor growth. WT: Wild-Type, Mut: Mutant. |

Biomarkers and Molecular Correlates of Response to Cid 78066970

E2F1 and Separase (ESPL1) Expression as Predictive Markers

Preclinical studies have demonstrated a significant correlation between the expression levels of E2F1 and Separase (encoded by the ESPL1 gene) and the sensitivity of tumor models to CID-078. In various preclinical models, including those for small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and breast cancer, elevated baseline expression of both E2F1 and ESPL1 was associated with greater tumor growth inhibition and, in some cases, regression upon treatment with CID-078. circlepharma.comcirclepharma.comcirclepharma.compatsnap.com

The mechanism of action of CID-078 involves the disruption of the protein-protein interaction between cyclins A and B and their substrates, which bear an RxL motif. circlepharma.com A key substrate of cyclin A is the E2F transcription factor. By inhibiting this interaction, CID-078 is thought to lead to the hyperactivation of E2F and subsequent synthetic lethality in tumors that are driven by E2F. asco.org Separase (ESPL1), a direct substrate of the Cyclin B1-Cdk1 complex, is a crucial regulator of mitosis. circlepharma.com Treatment with CID-078 has been shown to increase the phosphorylation of Separase, leading to mitotic arrest and apoptosis in sensitive cancer cells. circlepharma.comcirclepharma.compatsnap.com This provides a mechanistic link between the drug's activity and the observed correlation with ESPL1 expression.

A bioinformatics analysis of the TCGA-SARC dataset in leiomyosarcoma further supports the E2F1-ESPL1 axis as a significant factor, showing that E2F1 can transcriptionally activate ESPL1. nih.gov This regulatory relationship underscores the potential of using the combined expression of E2F1 and ESPL1 as a robust predictive biomarker for CID-078 response.

Table 1: Correlation of E2F1 and ESPL1 Expression with CID-078 Activity in Preclinical Models

| Cancer Type | Preclinical Model | Correlation with CID-078 Activity | Source(s) |

| Lung Cancer (SCLC, NSCLC) | Xenograft Models | High E2F1 and ESPL1 expression associated with tumor growth inhibition/regression. | circlepharma.com |

| Breast Cancer (TNBC, ER+/HER2-) | Patient-Derived Xenografts (PDXs) | In vivo activity correlated with E2F1 and ESPL1 expression. | circlepharma.comcirclepharma.compatsnap.com |

| Leiomyosarcoma | Bioinformatics Analysis (TCGA-SARC) | E2F1 transcriptionally activates ESPL1, suggesting a potential link to therapeutic response. | nih.gov |

CDKN2A Status and Sensitivity to CID 78066970

The status of the CDKN2A gene, a critical tumor suppressor that encodes both p16INK4a and p14ARF, has emerged as another important predictive biomarker for sensitivity to CID-078. Preclinical research, particularly in neuroblastoma models, has shown that the deletion or inactivation of CDKN2A sensitizes cancer cells to treatment with CID-078. businesswire.comfirstwordpharma.combioworld.combiospace.com

In one study, neuroblastoma cell lines with inactivated CDKN2A (SH-SY5Y C7.3 and C8.10 clones) exhibited significantly lower GI50 values (6 nM and 55 nM, respectively) compared to the wild-type cells (GI50 > 10 µM), indicating a marked increase in sensitivity to CID-078. bioworld.com These findings suggest that the loss of CDKN2A function, which leads to dysregulation of the cell cycle, creates a vulnerability that can be exploited by targeting the cyclin A/B-E2F axis with CID-078. The data strongly support the use of CDKN2A status as a potential patient stratification marker. businesswire.comfirstwordpharma.combiospace.com

Table 2: Impact of CDKN2A Status on CID-078 Sensitivity in Neuroblastoma Cell Lines

| Cell Line | CDKN2A Status | GI50 (nM) | Source(s) |

| SH-SY5Y WT | Wild-Type | > 10,000 | bioworld.com |

| SH-SY5Y C7.3 | Inactivated | 55 | bioworld.com |

| SH-SY5Y C8.10 | Inactivated | 6 | bioworld.com |

Association with RB1 Mutation and High E2F Target Scores

A strong association has been observed between the presence of RB1 mutations, high E2F target pathway scores, and the antitumor activity of CID-078. asco.orgcirclepharma.combusinesswire.com The retinoblastoma (RB1) protein is a key negative regulator of the E2F transcription factors. asco.org Mutations in RB1 lead to unchecked E2F activity, a hallmark of many aggressive cancers.

Preclinical data from various tumor models, including small-cell lung cancer and triple-negative breast cancer, have consistently shown that tumors with RB1 mutations and consequently high E2F pathway scores are particularly sensitive to CID-078. asco.orgcirclepharma.com This is consistent with the drug's proposed mechanism of inducing synthetic lethality in the context of E2F-driven oncogenesis. The robust correlation across different cancer types highlights the potential of using RB1 mutation status and E2F target gene expression signatures as key selection criteria for patients in clinical trials. businesswire.com

G2M Checkpoint Pathway Scores as Indicators of Sensitivity

Heightened G2M checkpoint pathway scores have also been identified as an indicator of sensitivity to CID-078. circlepharma.comcirclepharma.com The G2/M checkpoint is a critical control point in the cell cycle that prevents cells from entering mitosis with damaged DNA. Tumors with a high G2M checkpoint score may have an underlying dependency on this pathway for survival, particularly in the context of increased replicative stress.

Preclinical studies have shown that tumor models with high G2M checkpoint hallmark pathway scores exhibit significant tumor growth inhibition and regression when treated with CID-078. circlepharma.comcirclepharma.com The mechanism of action of CID-078, which involves inducing DNA damage and G2/M arrest, provides a direct rationale for this observation. businesswire.comfirstwordpharma.combioworld.combiospace.com This suggests that a transcriptomic signature indicative of a high G2M checkpoint pathway could serve as a valuable biomarker for predicting response to CID-078.

Development of Patient Stratification Strategies Based on Preclinical Data

The comprehensive preclinical data on CID-078 has provided a strong foundation for the development of robust patient stratification strategies for its ongoing and future clinical trials. businesswire.comfirstwordpharma.combiospace.com The collective findings point towards a targeted patient population whose tumors exhibit specific molecular characteristics that render them vulnerable to the mechanism of action of CID-078.

A multi-faceted biomarker strategy is emerging, integrating several of the key molecular correlates identified. The ideal candidate for CID-078 therapy would likely present with one or more of the following:

High E2F1 and ESPL1 expression: Indicating a reliance on the E2F pathway and a potential for sensitivity to the induction of mitotic arrest.

CDKN2A deletion or inactivation: Creating a synthetic lethal dependency on the cyclin A/B-E2F axis.

RB1 mutation: Leading to elevated E2F activity and a clear rationale for targeting this pathway.

High E2F target and G2M checkpoint pathway scores: Serving as a transcriptomic signature of tumors most likely to respond.

These preclinical findings are actively informing the design of the Phase 1 clinical trial for CID-078 (NCT06577987), where the safety, tolerability, and preliminary efficacy are being evaluated in patients with advanced solid tumors, with a focus on those harboring these specific molecular alterations. circlepharma.combusinesswire.combusinesswire.combiospace.com The investigation of these biomarkers in the clinical setting will be crucial for validating their predictive power and ultimately enabling a precision medicine approach for the use of CID-078.

Table 3: Summary of Potential Biomarkers for Patient Stratification

| Biomarker | Molecular Alteration/Expression | Rationale for Stratification | Source(s) |

| E2F1 | High Expression | Correlates with CID-078 activity; indicates reliance on E2F pathway. | circlepharma.comcirclepharma.comcirclepharma.compatsnap.com |

| ESPL1 (Separase) | High Expression | Correlates with CID-078 activity; linked to drug-induced mitotic arrest. | circlepharma.comcirclepharma.comcirclepharma.compatsnap.com |

| CDKN2A | Deletion/Inactivation | Sensitizes cells to CID-078, creating synthetic lethality. | businesswire.comfirstwordpharma.combioworld.combiospace.com |

| RB1 | Mutation | Leads to high E2F activity, a key driver of sensitivity to CID-078. | asco.orgcirclepharma.combusinesswire.com |

| E2F Target Score | High Score | A transcriptomic signature of tumors dependent on the E2F pathway. | circlepharma.comasco.orgcirclepharma.com |

| G2M Checkpoint Score | High Score | Indicates potential dependency on this pathway, which is targeted by CID-078. | circlepharma.comcirclepharma.com |

Synthetic Methodologies for Macrocycle Cyclin A/b Rxl Inhibitors

Advanced Synthetic Strategies for Macrocycle Scaffolds

The construction of macrocyclic peptide inhibitors targeting the Cyclin A/B RxL binding site has transitioned from initial high-throughput methods to more refined, multi-faceted strategies. Early-stage structure-activity relationship (SAR) campaigns often utilized semi-automated solid-phase peptide synthesis (SPPS). circlepharma.com This technique allows for the rapid assembly of linear peptide precursors from a wide array of commercially available amino acid building blocks directly on a resin support. circlepharma.comandrewtbockus.com

As research progressed towards identifying clinical candidates like Compound 38 (a potent Cyclin A/B RxL inhibitor), the synthetic approach evolved into a more complex blend of methodologies. circlepharma.com This included the custom synthesis of non-proteinogenic amino acids, which are crucial for introducing novel structural features and properties not found in natural peptides. These custom building blocks are then incorporated into the peptide sequence using SPPS.

A key step in the synthesis is macrocyclization, the process of forming the large ring structure characteristic of these inhibitors. This is often performed after the linear peptide has been assembled. Common macrocyclization techniques that can be applied include peptide coupling reactions, ring-closing metathesis, and click chemistry. mdpi.com For the Cyclin A/B RxL inhibitors, a "sidechain-to-tail" cyclization strategy was employed, creating a "lariat" type structure that effectively mimics the binding motif of natural cyclin-binding proteins like p27. circlepharma.com

For later-stage optimization and the creation of diverse analogs, a solution-phase approach was sometimes used. This strategy involves rapidly diversifying a stockpiled core macrocycle, allowing for efficient exploration of how different functional groups at specific positions affect the compound's properties. circlepharma.com Furthermore, computational methodologies and structure-based design have become integral, guiding the synthesis towards macrocycles with optimized binding conformations and improved pharmacological characteristics. mdpi.combiorxiv.org

Chemical Modifications and Derivatization for Enhanced Biological Attributes

Research has identified several key areas on the macrocycle scaffold where modifications have a profound impact:

Permeability Enhancement: Achieving passive cell permeability is a major challenge for macrocyclic peptides. Strategies to overcome this include the removal of polar side chains and the N-alkylation of backbone amides. These changes reduce the molecule's polarity and its potential to form hydrogen bonds with solvent, which can hinder membrane crossing. circlepharma.com

Selectivity and Potency Drivers: The phenylalanine residue and the C-terminal capping group were identified as critical modulators of biological activity. circlepharma.com Modifications to these two positions were found to be key drivers for improving selectivity, enhancing cell potency, and tuning physicochemical properties.

Late-Stage Functionalization: A powerful strategy for rapidly exploring the SAR of a complex core is late-stage functionalization. This involves taking a common macrocyclic intermediate and applying a variety of chemical reactions to introduce diversity at specific points. This approach was used to explore modifications to the "tail" and phenylalanine regions of the inhibitors. circlepharma.com

Structure-Based Design: Rational design, guided by computational models and crystal structures of cyclins bound to their ligands, allows for the targeted incorporation of peptidic and peptidomimetic features. biorxiv.org This approach helps to optimize high-affinity interactions with the hydrophobic patch on the cyclin surface where the inhibitor binds. biorxiv.org

These strategic modifications led to the discovery of dual Cyclin A/B RxL inhibitors, which were found to be necessary for optimal activity in specific cancer types. circlepharma.com

Chemoenzymatic or Biosynthetic Approaches for Macrocycle Production

While the primary development of many synthetic macrocycles relies on organic chemistry, chemoenzymatic and biosynthetic methods represent promising alternative or complementary approaches for production. nih.gov These strategies combine the efficiency and selectivity of enzymatic transformations with the flexibility of chemical synthesis. beilstein-journals.org

Chemoenzymatic synthesis typically involves the chemical synthesis of a linear peptide precursor, often using SPPS, which is then subjected to an enzyme-catalyzed macrocyclization step. beilstein-journals.orgnih.gov A particularly relevant class of enzymes for this purpose are thioesterase (TE) domains derived from nonribosomal peptide synthetase (NRPS) machinery. beilstein-journals.orgasm.org These enzymes are responsible for the final cyclization step in the natural biosynthesis of many cyclic peptide natural products. asm.org Researchers have successfully used excised TE domains to cyclize chemically synthesized peptide thioesters, demonstrating the potential of this method for producing libraries of macrocyclic compounds. nih.govasm.org This approach offers a more environmentally friendly alternative to purely chemical cyclization methods. beilstein-journals.org

Challenges and Future Directions in Cid 78066970 Research

Comprehensive Elucidation of Potential Resistance Mechanisms in Preclinical Models

A critical aspect of the long-term success of any targeted cancer therapy is understanding and overcoming potential mechanisms of resistance. For CID 78066970, which induces apoptosis in cancer cells with high E2F1 activity by disrupting cyclin A/B-RxL interactions, several avenues of resistance could theoretically emerge. biorxiv.org

Future research should focus on:

Genome-wide Screens: Employing CRISPR/Cas9 knockout and random mutagenesis screens in preclinical models to identify genes and mutations that confer resistance to this compound. biorxiv.org Early studies have already pointed to the necessity of cyclin B activity for the drug's mode of action, suggesting that alterations in this pathway could be a source of resistance. biorxiv.org

Molecular Profiling of Resistant Clones: In-depth analysis of resistant cell lines and patient-derived xenografts (PDX) to identify changes in protein expression, gene amplification, or signaling pathways. This could involve transcriptomic, proteomic, and genomic analyses to uncover adaptive responses.

Investigating the Role of the Tumor Microenvironment: Assessing how stromal cells, immune cells, and the extracellular matrix within the tumor microenvironment contribute to innate or acquired resistance to this compound.

Exploration of Synergistic Therapeutic Combinations with this compound

The potential of this compound as a monotherapy has been demonstrated in preclinical models of various cancers, including small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and neuroblastoma. circlepharma.comcirclepharma.combioworld.com However, combination therapies often lead to enhanced efficacy and can help overcome resistance.

Key areas for investigation include:

Combination with Chemotherapy: Evaluating the synergy of this compound with standard-of-care chemotherapeutic agents. nih.gov The mechanism of this compound, which involves inducing DNA damage, suggests potential synergy with DNA-damaging agents. circlepharma.com

Pairing with other Targeted Therapies: Preclinical studies have already shown promise for this compound in breast cancer models following treatment with CDK4/6 inhibitors. circlepharma.compatsnap.com Further exploration of combinations with inhibitors of other key oncogenic pathways is warranted.

Immunotherapy Combinations: Investigating whether the apoptosis induced by this compound can prime the immune system and enhance the efficacy of immune checkpoint inhibitors.

Development and Application of Advanced Preclinical Models (e.g., organoids, complex in vivo systems)

To better predict the clinical efficacy of this compound, it is essential to move beyond traditional 2D cell culture and simple xenograft models.

Future directions should include:

Patient-Derived Organoids (PDOs): Establishing and utilizing PDOs from various tumor types to assess the activity of this compound in a more physiologically relevant, three-dimensional context that recapitulates the heterogeneity of the original tumor.

Humanized Mouse Models: Employing mouse models with a reconstituted human immune system to study the interplay between this compound and immune cells in the tumor microenvironment.

Genetically Engineered Mouse Models (GEMMs): Utilizing GEMMs that accurately reflect the genetic alterations found in human cancers to evaluate the efficacy and potential resistance mechanisms of this compound in an immunocompetent setting.

Research into Novel Applications Beyond Initial Indications

While the initial focus for this compound has been on cancers with high E2F expression, such as SCLC and specific subtypes of breast cancer, its mechanism of action suggests potential utility in a broader range of diseases. biospace.compatsnap.com

Areas for future exploration include:

Other Solid Tumors: Investigating the efficacy of this compound in other solid tumors characterized by cell cycle dysregulation, such as certain types of ovarian, pancreatic, and bladder cancers. Preclinical data has already shown promise in neuroblastoma. bioworld.com

Hematological Malignancies: Assessing the potential of this compound in leukemias and lymphomas where cyclin A and B play a critical role in proliferation.

Non-Oncological Indications: Exploring the possibility of using cyclin A/B inhibitors in non-cancerous proliferative diseases, although this would require careful consideration of the therapeutic window.

Design and Synthesis of Next-Generation Macrocycle Cyclin A/B RxL Inhibitors

The development of this compound was made possible by Circle Pharma's proprietary MXMO™ platform, which combines structure-based rational drug design and advanced synthetic chemistry. circlepharma.comcirclepharma.com This platform provides a foundation for the design and synthesis of next-generation inhibitors with improved properties.

Future research in this area should aim for:

Enhanced Potency and Selectivity: Utilizing structural information from co-crystal structures of current inhibitors bound to cyclin A and B to design new macrocycles with even higher affinity and greater selectivity for the target proteins. biorxiv.orgresearchgate.net

Improved Pharmacokinetic Properties: Optimizing the chemical structure to enhance oral bioavailability, metabolic stability, and tissue distribution.

Overcoming Resistance: Designing novel macrocycles that can effectively inhibit mutant forms of cyclin A or B that may arise and confer resistance to first-generation inhibitors.

Diverse Selectivity Profiles: Creating a library of macrocyclic inhibitors with varying selectivity for different cyclins to better understand the biological consequences of inhibiting specific cyclin-substrate interactions. biorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.